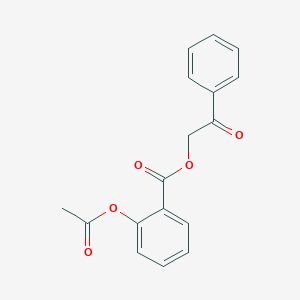![molecular formula C20H22N8O2 B387699 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(2E,3E)-4,6-dimethylhepta-3,5-dien-2-ylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B387699.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(2E,3E)-4,6-dimethylhepta-3,5-dien-2-ylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N’~4~-[(E,2E)-1,3,5-trimethyl-2,4-hexadienylidene]-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a triazole ring, and a carbohydrazide moiety. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and its ability to form stable complexes with various metal ions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N’~4~-[(E,2E)-1,3,5-trimethyl-2,4-hexadienylidene]-1H-1,2,3-triazole-4-carbohydrazide typically involves a multi-step process One common method starts with the preparation of the oxadiazole ring, which is then functionalized to introduce the amino group The triazole ring is synthesized separately and then coupled with the oxadiazole derivative
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure consistency and scalability. The process typically includes rigorous purification steps such as recrystallization and chromatography to achieve the desired level of purity. Reaction conditions such as temperature, pressure, and pH are carefully monitored and controlled to optimize yield and minimize by-products.
化学反応の分析
Types of Reactions
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N’~4~-[(E,2E)-1,3,5-trimethyl-2,4-hexadienylidene]-1H-1,2,3-triazole-4-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the oxadiazole ring can produce amine derivatives.
科学的研究の応用
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N’~4~-[(E,2E)-1,3,5-trimethyl-2,4-hexadienylidene]-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N’~4~-[(E,2E)-1,3,5-trimethyl-2,4-hexadienylidene]-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions through its oxadiazole and triazole rings, forming stable complexes. These complexes can then interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact pathways involved depend on the specific biological context and the nature of the metal ions involved.
類似化合物との比較
Similar Compounds
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-(4-fluorobenzyl)-1H-1,2,3-triazole-5-carbohydrazide: Similar structure but with a fluorobenzyl group instead of the phenyl group.
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-(3,5-dibromo-4-hydroxyphenyl)-1H-1,2,3-triazole-5-carbohydrazide: Contains a dibromo-hydroxyphenyl group.
Uniqueness
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N’~4~-[(E,2E)-1,3,5-trimethyl-2,4-hexadienylidene]-1H-1,2,3-triazole-4-carbohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the trimethyl-hexadienylidene group further distinguishes it from similar compounds, potentially enhancing its interaction with biological targets and its stability in various environments.
特性
分子式 |
C20H22N8O2 |
|---|---|
分子量 |
406.4g/mol |
IUPAC名 |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[(3E)-4,6-dimethylhepta-3,5-dien-2-ylidene]amino]-5-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C20H22N8O2/c1-12(2)10-13(3)11-14(4)22-24-20(29)16-17(15-8-6-5-7-9-15)28(27-23-16)19-18(21)25-30-26-19/h5-11H,1-4H3,(H2,21,25)(H,24,29)/b13-11+,22-14+ |
InChIキー |
NYBKRPAOAFGYFO-LYOTWYLBSA-N |
SMILES |
CC(=CC(=CC(=NNC(=O)C1=C(N(N=N1)C2=NON=C2N)C3=CC=CC=C3)C)C)C |
異性体SMILES |
CC(=C/C(=C/C(=N/NC(=O)C1=C(N(N=N1)C2=NON=C2N)C3=CC=CC=C3)/C)/C)C |
正規SMILES |
CC(=CC(=CC(=NNC(=O)C1=C(N(N=N1)C2=NON=C2N)C3=CC=CC=C3)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-(4-chlorophenyl)-4'-(4-nitrophenyl)-2-phenyl-1,2,4',5'-tetrahydrospiro(phthalazine-1,5'-[1,3,4]-thiadiazole)-2'-carboxylate](/img/structure/B387616.png)





![Phenyl 2-[(3-methoxybenzoyl)oxy]benzoate](/img/structure/B387623.png)
![1-(4-Fluorophenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B387625.png)

![Phenyl 2-[(phenylsulfonyl)oxy]benzoate](/img/structure/B387629.png)
![2-({4-{[(3,4-Dimethylphenyl)imino]methyl}-2-nitrophenyl}sulfanyl)-6-nitro-1,3-benzothiazole](/img/structure/B387633.png)


![2-Amino-4-[4-(dimethylamino)phenyl]-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B387639.png)
